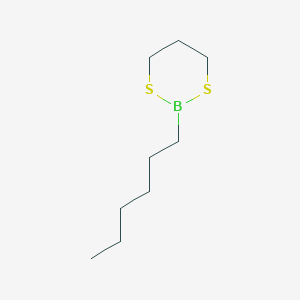
2-Hexyl-1,3,2-dithiaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexyl-1,3,2-dithiaborinane is an organoboron compound characterized by a boron atom bonded to two sulfur atoms and a hexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-1,3,2-dithiaborinane typically involves the reaction of hexylboronic acid with sulfur-containing reagents under controlled conditions. One common method is the reaction of hexylboronic acid with elemental sulfur in the presence of a base, such as triethylamine, to form the desired dithiaborinane compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-1,3,2-dithiaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-sulfur-oxygen compounds.
Reduction: Reduction reactions can convert the compound into boron-hydride derivatives.
Substitution: The hexyl group or sulfur atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, such as chlorine or bromine, can be used for substitution reactions.
Major Products Formed
Oxidation: Boron-sulfur-oxygen compounds.
Reduction: Boron-hydride derivatives.
Substitution: Halogenated boron compounds.
Scientific Research Applications
2-Hexyl-1,3,2-dithiaborinane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Hexyl-1,3,2-dithiaborinane involves its interaction with molecular targets through its boron and sulfur atoms. The compound can form stable complexes with various substrates, facilitating chemical transformations. In biological systems, it may interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3,2-Dithiaborinane: Similar structure but lacks the hexyl group.
2-Methyl-1,3,2-dithiaborinane: Contains a methyl group instead of a hexyl group.
2-Phenyl-1,3,2-dithiaborinane: Contains a phenyl group instead of a hexyl group.
Uniqueness
2-Hexyl-1,3,2-dithiaborinane is unique due to the presence of the hexyl group, which imparts distinct chemical properties and reactivity compared to other dithiaborinane derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
88686-96-8 |
|---|---|
Molecular Formula |
C9H19BS2 |
Molecular Weight |
202.2 g/mol |
IUPAC Name |
2-hexyl-1,3,2-dithiaborinane |
InChI |
InChI=1S/C9H19BS2/c1-2-3-4-5-7-10-11-8-6-9-12-10/h2-9H2,1H3 |
InChI Key |
ZWQXFUKXGNFXHW-UHFFFAOYSA-N |
Canonical SMILES |
B1(SCCCS1)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















